
8(R),15(S)-DiHETE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8®,15(S)-Dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid, commonly known as 8®,15(S)-DiHETE, is a bioactive lipid mediator derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and cell signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8®,15(S)-DiHETE typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, specifically 8-lipoxygenase and 15-lipoxygenase, which introduce hydroxyl groups at the 8th and 15th positions of the arachidonic acid molecule. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of 8®,15(S)-DiHETE is less common due to the complexity of the enzymatic reactions and the need for high specificity. advancements in biotechnology and enzyme engineering have made it possible to produce this compound on a larger scale using recombinant lipoxygenases expressed in microbial systems.
Analyse Des Réactions Chimiques
Types of Reactions
8®,15(S)-DiHETE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other chemical groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 8®,15(S)-DiHETE, which can have distinct biological activities.
Applications De Recherche Scientifique
8®,15(S)-DiHETE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of lipid oxidation and the role of lipoxygenases.
Biology: It serves as a signaling molecule in various biological processes, including inflammation and immune responses.
Medicine: Research has shown its potential in modulating inflammatory diseases and as a biomarker for certain pathological conditions.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
8®,15(S)-DiHETE exerts its effects by interacting with specific receptors and enzymes involved in the eicosanoid signaling pathways. It binds to G-protein-coupled receptors (GPCRs) on the cell surface, leading to the activation of downstream signaling cascades that regulate inflammation, cell proliferation, and apoptosis. The molecular targets include various lipoxygenases and cyclooxygenases, which further metabolize 8®,15(S)-DiHETE into other bioactive compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8(S),15(S)-DiHETE
- 8®,15®-DiHETE
- 5(S),15(S)-DiHETE
Uniqueness
8®,15(S)-DiHETE is unique due to its specific stereochemistry, which determines its biological activity and interaction with receptors. Compared to its isomers, 8®,15(S)-DiHETE has distinct effects on inflammation and immune responses, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C20H32O4 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5Z,8R,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6-,14-9+,15-10+/t18-,19-/m0/s1 |
Clé InChI |
NNPWRKSGORGTIM-ISEFYURISA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/C=C/C=C/[C@@H](C/C=C\CCCC(=O)O)O)O |
SMILES canonique |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


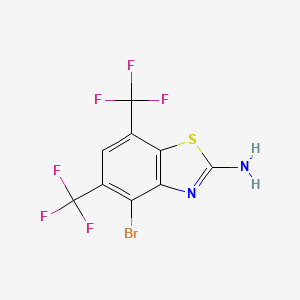
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)

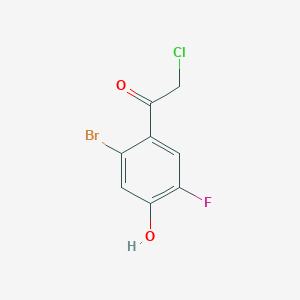
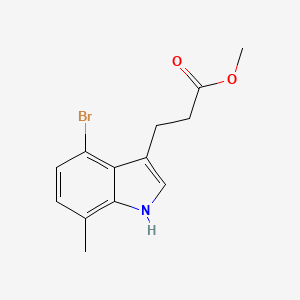
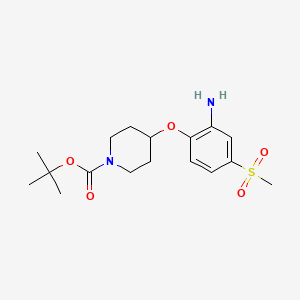
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13717378.png)
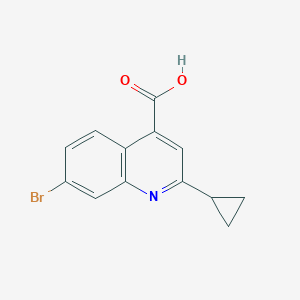


![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
